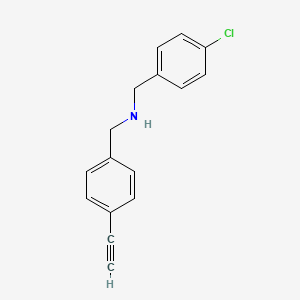![molecular formula C14H12N2O2 B1451673 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile CAS No. 915411-34-6](/img/structure/B1451673.png)
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis of Pumiliotoxin C and Lasubine II
This compound serves as a starting reagent in the stereocontrolled synthesis of complex molecules like (±)-pumiliotoxin C and (±)-lasubine II . These molecules are alkaloids with significant biological activity, and their synthesis is crucial for the development of new pharmacological agents.
Ligands for Neuronal Nicotinic Acetylcholine Receptors
The compound is utilized in the construction of dihydropyridin-4-ones, which act as potential ligands for neuronal nicotinic acetylcholine receptors . These receptors are targets for drug development in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Organic Electronics
Derivatives of this compound have been used in the development of organic electronic devices . These materials exhibit fascinating electronic and optoelectronic properties and are promising alternatives to more expensive inorganic materials.
Non-Linear Optical Properties
Certain derivatives, such as those studied in the context of non-linear optical properties, can be used in the development of new materials for photonic applications . These materials are essential for the advancement of technologies like high-speed data transmission and laser systems.
Protein Farnesyltransferase Inhibitors
It is used for the preparation of benzoylated N-ylides, which are inhibitors of protein farnesyltransferase . This enzyme is involved in post-translational modification of proteins and is a target for cancer therapy.
Fluorescence Quantum Yields in Solid State
Pyrazolo pyridine derivatives, related to this compound, have high fluorescence quantum yields in the solid state and are used in light-emitting diode (LED) applications . This property is valuable for the development of efficient and bright LEDs.
Photovoltaic Properties
In the field of renewable energy, derivatives of this compound have shown photovoltaic properties, making them suitable for use in solar cells . The ability to convert light into electricity is critical for the development of sustainable energy sources.
Schottky Junctions and Memristive Devices
These derivatives find applications in Schottky junctions and memristive devices . Schottky junctions are vital components in semiconductor technology, and memristive devices are key for the next generation of non-volatile memory.
Safety and Hazards
- Hazard Statements : H302, H312, H315, H319, H332, H335 (Refer to the MSDS for details)
Propriétés
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)9-16-14/h2-7,9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLXYAPFCZSSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
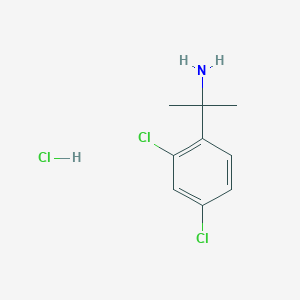
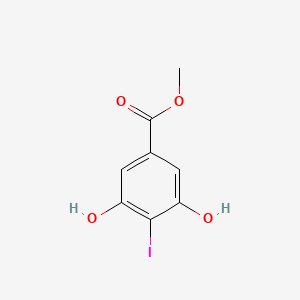
![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
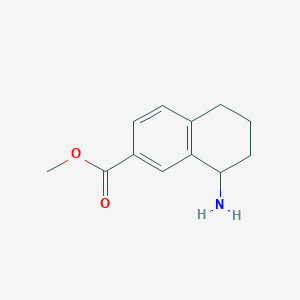
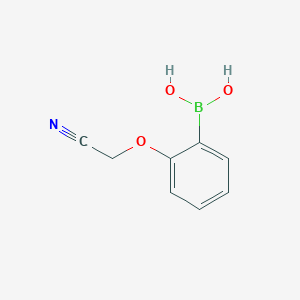
![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)
![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)

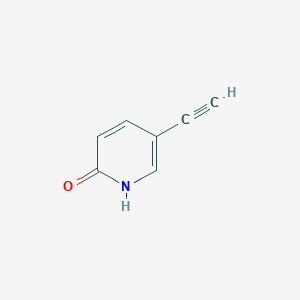
![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)
![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)
